molecular formula C15H23NO3 B2788079 N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide CAS No. 1334370-70-5

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide

Cat. No.: B2788079
CAS No.: 1334370-70-5
M. Wt: 265.353
InChI Key: IJOCXYFRIXSGNL-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide is a benzamide derivative featuring a 2,4,6-trimethyl-substituted aromatic ring and a branched alkyl chain containing hydroxyl and methoxy groups.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(4,18)9-19-5/h6-7,18H,8-9H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOCXYFRIXSGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC(C)(COC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and similar benzamide derivatives:

Compound Name Benzamide Substituents Alkyl Chain Substituents Key Functional Groups
N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide (Target) 2,4,6-Trimethyl 2-Hydroxy, 3-methoxy, 2-methylpropyl Hydroxyl, Methoxy, Amide
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-Methyl 2-Hydroxy-1,1-dimethylethyl Hydroxyl, Amide, N,O-Bidentate
N-(3-Iodo-1-methoxypropyl)-2,4,6-trimethylbenzamide () 2,4,6-Trimethyl 3-Iodo, 1-methoxypropyl Iodo, Methoxy, Amide
N-(2-Hydroxyethyl nitrate)-2,4,6-trinitrobenzamide () 2,4,6-Trinitro 2-Hydroxyethyl nitrate Nitrate ester, Amide, Trinitro
N-[2-Hydroxy-3-(2,4,6-trimethylanilino)propyl]-3,4,5-trimethoxybenzamide () 3,4,5-Trimethoxy 2-Hydroxy, 3-(2,4,6-trimethylanilino)propyl Anilino, Trimethoxy, Amide

Key Observations :

  • Aromatic Ring : The target’s 2,4,6-trimethyl substitution contrasts with the electron-withdrawing nitro groups in and electron-donating methoxy groups in . This affects electronic properties, solubility, and reactivity.
  • Alkyl Chain : The hydroxyl and methoxy groups in the target compound provide hydrogen-bonding capacity, similar to ’s N,O-bidentate ligand. However, the branched methyl group in the target may enhance steric hindrance compared to linear chains in analogues like .

Physicochemical Properties

  • Melting Points : ’s iodo-methoxy analogue melts at 97–99°C, suggesting moderate crystallinity. The target compound’s hydroxyl group may lower the melting point due to increased hydrogen bonding .
  • Solubility : The trimethylbenzamide core (target) is more hydrophobic than ’s trimethoxybenzamide, which has higher polarity. Conversely, ’s trinitro derivative exhibits poor solubility in organic solvents due to nitro groups .
  • Spectroscopy :
    • 1H NMR : The target’s aromatic protons (2,4,6-trimethyl) would resonate upfield (~6.8–7.2 ppm) compared to methoxy-substituted analogues (: ~6.6–7.5 ppm) .
    • IR : Hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches are expected, similar to .

Q & A

What are the optimal synthetic routes for N-(2-hydroxy-3-methoxy-2-methylpropyl)-2,4,6-trimethylbenzamide, and what reaction conditions maximize yield?

Answer:
Synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Use coupling agents (e.g., HATU, DCC) under inert conditions. Steric hindrance from the 2,4,6-trimethylbenzamide group requires elevated temperatures (60–80°C) and polar aprotic solvents like DMF or THF to enhance reactivity .
  • Hydroxy/methoxy functionalization : Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before introducing methoxy substituents via nucleophilic substitution. Deprotection with tetrabutylammonium fluoride (TBAF) ensures high regioselectivity .
  • Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column resolves sterically hindered byproducts.

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